molecular formula C11H16ClNO5 B14866390 2-Amino-2-(2,3,4-trimethoxyphenyl)acetic acid hydrochloride

2-Amino-2-(2,3,4-trimethoxyphenyl)acetic acid hydrochloride

Cat. No.: B14866390
M. Wt: 277.70 g/mol
InChI Key: SSMRHOVSSYGODU-UHFFFAOYSA-N
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Description

2-Amino-2-(2,3,4-trimethoxyphenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO5 It is a derivative of phenylacetic acid, characterized by the presence of three methoxy groups on the phenyl ring and an amino group on the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,3,4-trimethoxyphenyl)acetic acid hydrochloride typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with glycine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,3,4-trimethoxyphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-2-(2,3,4-trimethoxyphenyl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,3,4-trimethoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3,4-dimethoxyphenyl)acetic acid hydrochloride
  • 2-Amino-2-(2,4,5-trimethoxyphenyl)acetic acid hydrochloride
  • 2-Amino-2-(2,3,4-trimethoxyphenyl)propanoic acid hydrochloride

Uniqueness

2-Amino-2-(2,3,4-trimethoxyphenyl)acetic acid hydrochloride is unique due to the specific arrangement of methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacological properties compared to similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C11H16ClNO5

Molecular Weight

277.70 g/mol

IUPAC Name

2-amino-2-(2,3,4-trimethoxyphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C11H15NO5.ClH/c1-15-7-5-4-6(8(12)11(13)14)9(16-2)10(7)17-3;/h4-5,8H,12H2,1-3H3,(H,13,14);1H

InChI Key

SSMRHOVSSYGODU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(C(=O)O)N)OC)OC.Cl

Origin of Product

United States

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